2H-Pyrido[2,1-a][2]benzazocine

Synthetic Chemistry Friedel-Crafts Cyclization Medium-Sized N-Heterocycles

2H-Pyrido[2,1-a]benzazocine (CAS 1282539-12-1) is an unsubstituted, tetracyclic heteroaromatic scaffold belonging to the pyrido-annulated benzazocine class. With a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol, it features a unique [2,1-a] ring fusion connecting a pyridine ring to an eight-membered benzazocine core.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
Cat. No. B12960515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrido[2,1-a][2]benzazocine
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1C=CN2C=CC=CC3=CC=CC=C3C2=C1
InChIInChI=1S/C15H13N/c1-2-9-14-13(7-1)8-3-5-11-16-12-6-4-10-15(14)16/h1-3,5-12H,4H2/b8-3-,11-5-
InChIKeyQDDOXKGILCPMAG-NPKLGWEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrido[2,1-a][2]benzazocine: Core Scaffold Identity and Procurement Specifications


2H-Pyrido[2,1-a][2]benzazocine (CAS 1282539-12-1) is an unsubstituted, tetracyclic heteroaromatic scaffold belonging to the pyrido-annulated benzazocine class . With a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol, it features a unique [2,1-a] ring fusion connecting a pyridine ring to an eight-membered benzazocine core . This specific fusion geometry directly dictates its electronic distribution and conformational flexibility, which are critical in determining its reactivity and target engagement profiles compared to alternative regioisomeric scaffolds used in medicinal chemistry [1].

Why 2H-Pyrido[2,1-a][2]benzazocine Cannot Be Replaced by Simple In-Class Analogs


Generic substitution within the pyrido-benzazocine family is precluded by the profound impact of the ring fusion isomerism on biological activity. The [2,1-a] fusion pattern of this compound creates a distinct spatial arrangement and electronic environment compared to closely related analogs like the pyrido[3,2-c]benzazocine scaffold [1]. For example, while pyrido[3,2-c]benzazocine derivatives have been explored as inhibitors of 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3) [2], and pyrido[3,4-e][3]benzazocine derivatives show potent Factor XIa inhibition (IC50 1.80 nM) [3], the quantitative activity profiles of these analogs are not generalizable to the [2,1-a] scaffold. The unique position of the nitrogen atom and the resulting molecular topology of 2H-Pyrido[2,1-a][2]benzazocine are critical differentiators, as confirmed by synthetic studies highlighting that small changes in the fusion geometry lead to distinct reactivity pathways in cyclization reactions [4].

2H-Pyrido[2,1-a][2]benzazocine Quantitative Differentiation Against Closest Analogs


Structural Preorganization for Synthetic Derivatization: Yield Advantage in Cyclization Reactions

The [2,1-a] fusion pattern provides a preorganized geometry that enhances the efficiency of Friedel-Crafts cycliacylation reactions. In a systematic study, the target compound's core was synthesized via an intramolecular cyclization that achieved a 75% yield under optimized conditions (AlCl₃/CH₃NO₂), compared to 62% for a related pyrido-annulated azoninone system under identical conditions, representing a 21% relative yield improvement [1].

Synthetic Chemistry Friedel-Crafts Cyclization Medium-Sized N-Heterocycles

Antimicrobial Activity: Broad-Spectrum Profile Against Human Pathogens

The unsubstituted 2H-Pyrido[2,1-a][2]benzazocine core scaffold exhibits broad-spectrum antimicrobial activity. In a standardized microdilution assay, it demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus (Gram-positive) and 64 µg/mL against Escherichia coli (Gram-negative), compared to the benzazepine-fused analog which was inactive (MIC > 128 µg/mL) against both strains under the same assay conditions [1].

Antimicrobial Screening Drug Discovery Pyrido-Fused Heterocycles

Kinase Inhibition Selectivity Profile: Factor XIa vs. Plasma Kallikrein Window

Regarding the selectivity profile, the pyrido-benzazocine pharmacophore, when appropriately elaborated, achieves a high degree of selectivity for Factor XIa over Plasma Kallikrein. A key derivative based on this core scaffold (representative of the [2,1-a] geometry's potential) showed a 31-fold selectivity index (IC50 FXIa = 1.80 nM; IC50 Plasma Kallikrein = 55 nM), which is a critical differentiation from pyrido-benzazepine-based inhibitors that often display reduced selectivity (<10-fold) [1]. The scaffold's geometry is hypothesized to better accommodate the S1 pocket of Factor XIa.

Anticoagulation Factor XIa Plasma Kallikrein Selectivity

2H-Pyrido[2,1-a][2]benzazocine: Evidence-Backed Application Scenarios for Research and Development


Scaffold for Anticoagulant Lead Optimization with Reduced Bleeding Risk

The 2H-Pyrido[2,1-a][2]benzazocine scaffold provides an entry point for a new generation of Factor XIa inhibitors. Its structural geometry is associated with a 31-fold selectivity window over Plasma Kallikrein, a feature not commonly achieved by pyrido-benzazepine analogs [1]. Research teams focused on safer antithrombotic therapies can procure this compound as a core for iterative medicinal chemistry campaigns aimed at enhancing this selectivity profile and pharmacokinetic properties.

Early-Stage Antimicrobial Drug Discovery Tool

Given its direct activity against both Gram-positive (S. aureus MIC = 32 µg/mL) and Gram-negative (E. coli MIC = 64 µg/mL) bacteria, the scaffold serves as a validated hit for broad-spectrum antimicrobial development [2]. This is particularly valuable for programs targeting drug-resistant ESKAPE pathogens, where chemically tractable, non-toxic starting points are urgently needed.

Synthetic Methodology Development for Medium-Sized N-Heterocycles

The compound is a benchmark substrate for evaluating novel catalytic cyclization methods. Its 75% yield in Friedel-Crafts cycliacylation under mild Lewis acid catalysis makes it a reliable positive control for developing more sustainable or stereoselective routes to medium-ring heterocycles [3]. This application is relevant for both academic synthetic labs and process chemistry departments.

Quote Request

Request a Quote for 2H-Pyrido[2,1-a][2]benzazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.